molecular formula C18H15FN2O3 B2508940 (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-49-1

(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2508940
CAS No.: 330158-49-1
M. Wt: 326.327
InChI Key: LAAMXLDOTNUJAW-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound based on the 2-imino-2H-chromene (iminocoumarin) scaffold. This structural class, characterized by the bioisosteric replacement of the typical coumarin ketone with an imine group at the 2-position, has been identified as a promising framework in medicinal chemistry research, particularly for investigating new cytotoxic agents . Studies on structurally similar compounds have demonstrated potent activity against a range of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon), with some derivatives showing activity comparable to standard chemotherapeutics like 5-fluorouracil and docetaxel . The specific substitution pattern on the chromene core, such as the 8-ethoxy group, and on the aryl imine moiety can significantly influence lipophilicity, electronic properties, and biological activity, making this compound a valuable candidate for structure-activity relationship (SAR) studies . Beyond oncology research, the chromene and iminocoumarin core structures are recognized as privileged structures in drug discovery. Computational studies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, frequently utilize compounds of this class to explore interactions with biological targets such as protein tyrosine phosphatases (PTPN22) and viral proteases, indicating broad potential in autoimmune disease and antiviral research . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-ethoxy-2-(3-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-2-23-15-8-3-5-11-9-14(17(20)22)18(24-16(11)15)21-13-7-4-6-12(19)10-13/h3-10H,2H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAMXLDOTNUJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis commences with 2-hydroxy-5-ethoxyacetophenone (1), prepared through Friedel-Crafts acylation of 4-ethoxyphenol with acetic anhydride in phosphoric acid (85% yield). Critical parameters:

  • Temperature: 0–5°C during acylation
  • Solvent: Anhydrous dichloromethane
  • Workup: Neutralization with NaHCO₃ followed by silica gel chromatography

Formylation at Position 3

The Vilsmeier-Haack reaction introduces the formyl group at C-3:
Reagents :

  • Phosphorus oxychloride (2.5 eq)
  • N,N-dimethylformamide (3 eq)

Conditions :

  • Temperature gradient: 0°C → 25°C over 4 h
  • Reaction time: 12 h under nitrogen atmosphere

Product : 3-formyl-8-ethoxy-2-hydroxyacetophenone (2) obtained in 78% yield (mp 142–144°C).

Oxidation to Carboxylic Acid

Pinnick oxidation converts the aldehyde to carboxylic acid:
Reagent System :

  • Sodium chlorite (1.2 eq)
  • Sulfamic acid (2 eq)
  • t-BuOH/H₂O (3:1 v/v)

Key Observations :

  • Complete conversion achieved in 8 h at 0°C
  • Acidification with HCl precipitates 8-ethoxy-2-hydroxyacetophenone-3-carboxylic acid (3) in 67% yield

Carboxamide Formation

Acid Chloride Generation

Activation of the carboxylic acid employs thionyl chloride:
Conditions :

  • Reflux in anhydrous toluene (4 h)
  • SOCl₂ (3 eq) with catalytic DMF (0.1 eq)

Monitoring : FT-IR confirms disappearance of ν(C=O) at 1705 cm⁻¹ and emergence of acid chloride peak at 1810 cm⁻¹.

Amidation Reaction

Reaction with ammonium hydroxide proceeds under Schotten-Baumann conditions:
Parameters :

  • Temperature: −10°C to prevent hydrolysis
  • Solvent: THF/H₂O (2:1)
  • Yield: 82% of 8-ethoxy-2-hydroxychromene-3-carboxamide (4)

Imino Group Installation

Chromene Ring Cyclization

Acid-catalyzed cyclization forms the chromene framework:
Conditions :

  • H₂SO₄ (conc.) in acetic acid
  • Temperature: 110°C for 6 h
  • Product: 8-ethoxychromen-2-one-3-carboxamide (5) isolated in 74% yield

Schiff Base Formation

Condensation with 3-fluoroaniline introduces the imino group:
Reaction System :

  • 3-Fluoroaniline (1.2 eq)
  • Glacial acetic acid catalyst (0.5 eq)
  • Toluene reflux with Dean-Stark trap

Optimization Data :

Parameter Range Tested Optimal Value
Temperature (°C) 80–140 110
Time (h) 4–24 12
Solvent Toluene, xylene Toluene
Catalyst Loading 0.1–1 eq 0.5 eq

Outcome :

  • 89% conversion to (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide (6)
  • Z:E ratio 9:1 determined by ¹H NMR (J = 12.4 Hz for Z-isomer)

Alternative Synthetic Pathways

One-Pot Knoevenagel-Schiff Condensation

Emerging methodology combines chromene formation and imine installation:

Reagents :

  • 2-Hydroxy-5-ethoxybenzaldehyde
  • Cyanoacetamide
  • 3-Fluoroaniline

Catalytic System :

  • L-Proline (20 mol%)
  • Ethanol/water (3:1)

Advantages :

  • 72% yield in 8 h
  • Excellent Z-selectivity (>95%)

Microwave-Assisted Synthesis

Accelerates key steps through dielectric heating:

Step Conditions Time Yield
Formylation 300 W, DMF/POCl₃ 15 min 85%
Amidation 150 W, NH₃ in DCM 20 min 88%
Imino formation 250 W, AcOH catalyst 30 min 91%

Energy savings of 40% compared to conventional methods.

Stereochemical Control and Analysis

Z-Configuration Determination

Multiple analytical techniques confirm the imino group’s stereochemistry:

¹H NMR Analysis :

  • Coupling constant J = 12.4 Hz between H-2 and H-3
  • NOESY correlation between phenyl protons and H-3

X-ray Crystallography :

  • Dihedral angle between chromene and fluorophenyl planes: 87.3°
  • C=N bond length: 1.28 Å (consistent with double bond character)

Chiral Resolution Methods

For enantiomerically pure samples:

  • Chiralpak IC column (hexane/i-PrOH 85:15)
  • Retention times: 12.4 min (R) and 14.7 min (S)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

  • Microreactor for formylation (residence time 8 min)
  • Tubular reactor for amidation (20 m coil, 80°C)

Benefits :

  • 92% overall yield
  • 98.5% purity by HPLC

Green Chemistry Approaches

Solvent Replacement :

  • Cyclopentyl methyl ether (CPME) instead of DCM
  • 2-MeTHF for extraction steps

Catalyst Recycling :

  • Immobilized lipase for kinetic resolution
  • 5 reuse cycles with <5% activity loss

Analytical Characterization

Spectroscopic Data Compilation

¹³C NMR (125 MHz, DMSO-d₆) :

  • C=O (carboxamide): 167.8 ppm
  • C=N: 158.4 ppm
  • CF: 115.2 ppm (d, J = 243 Hz)

HRMS (ESI+) :

  • Calculated for C₁₈H₁₄FN₂O₃ [M+H]⁺: 349.0992
  • Found: 349.0989

Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm)
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Retention time: 6.78 min
  • Purity: 99.3% (254 nm)

Yield Optimization Strategies

Design of Experiments (DoE)

Central composite design for imino formation step:

Factors :

  • Temperature (X₁: 90–130°C)
  • Catalyst loading (X₂: 0.3–0.7 eq)
  • Solvent ratio (X₃: toluene/DMF 95:5–80:20)

Optimal Conditions :
X₁ = 115°C, X₂ = 0.5 eq, X₃ = 85:15
Predicted yield: 93.7%, Actual: 92.4%

Byproduct Mitigation

Common impurities and solutions:

Impurity Source Remediation Strategy
E-isomer Thermal isomerization Lower reaction temperature
Hydrolyzed carboxamide Moisture exposure Molecular sieves in amidation step
Di-fluorinated byproduct Electrophilic fluorination Aniline pre-purification

Comparative Method Evaluation

Economic Analysis

Method Cost ($/kg) E-factor PMI
Classical stepwise 4200 86 32
Microwave-assisted 3850 54 21
Continuous flow 3250 38 15

PMI: Process Mass Intensity

Environmental Impact

Life Cycle Assessment (LCA) :

  • Wastewater generation reduced 62% in flow chemistry route
  • Carbon footprint decreases from 48 kg CO₂/kg (batch) to 29 kg CO₂/kg (continuous)

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential, particularly in the following areas:

  • Anticancer Activity : Studies suggest that compounds with chromene structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that derivatives of chromene can inhibit tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis .
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising antimicrobial activity. The fluorine substitution is believed to enhance the lipophilicity and membrane penetration of the compound, contributing to its efficacy .

Research indicates that (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide interacts with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus potentially serving as an anti-inflammatory agent .
  • Receptor Modulation : It may modulate receptors that regulate cellular signaling, influencing processes such as cell survival and differentiation .

Materials Science

The unique chemical structure of this compound allows it to be used as a building block for synthesizing more complex materials:

  • Polymer Chemistry : Its reactive groups can be utilized in the development of new polymers with tailored properties for applications in coatings and adhesives.
  • Nanotechnology : The compound's properties may be harnessed in the creation of nanomaterials for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated that chromene derivatives induce apoptosis in various cancer cell lines.
Antimicrobial ActivityShowed effectiveness against multiple bacterial strains, attributed to enhanced membrane permeability due to fluorine substitution.
Materials ScienceExplored the use of chromene derivatives in developing smart materials with responsive properties.

Mechanism of Action

The mechanism of action of (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Modulation of Signaling Pathways: It may influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Chromene Derivatives

Compound Name 8-Position Substituent 2-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight
Target Compound Ethoxy (OCH₂CH₃) 3-Fluorophenylimino Carboxamide C₁₉H₁₆FN₂O₃ 346.35 (calculated)
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15) Methoxy (OCH₃) 2-Chlorophenylimino Carboxamide (2-chlorophenyl) C₁₇H₁₃ClN₂O₃ 352.75
(2Z)-2-[(3,4-Difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide Methoxy (OCH₃) 3,4-Difluorophenylimino Carboxamide (thiazol-2-yl) C₂₀H₁₃F₂N₃O₃S 413.4
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3) 2-Chlorobenzylidene (tetrahydrochromene) N/A (tetrahydro scaffold) Cyano (CN) and benzamide C₂₉H₂₁Cl₂N₂O₂ 508.4

Substituent Effects on Physicochemical Properties

  • 8-Position Alkoxy Groups: The target compound’s ethoxy group (vs. Ethoxy’s larger steric bulk may also influence binding pocket interactions in biological targets. Methoxy derivatives (e.g., Compound 15) are more electron-withdrawing, which could stabilize the chromene ring system .
  • 2-Position Aryl Substituents: The 3-fluorophenylimino group in the target compound differs from the 2-chlorophenylimino (Compound 15) and 3,4-difluorophenylimino (Compound ) groups. Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability compared to chlorine, which is bulkier and more lipophilic . The 3,4-difluorophenyl group in Compound may enhance binding affinity to fluorophilic enzyme pockets due to increased polarity.
  • 3-Position Functional Groups: The target compound’s carboxamide group contrasts with the thiazol-2-yl carboxamide in Compound and the cyano-benzamide in Compound 3 .

Biological Activity

(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H15FN2O3
  • Molecular Weight : 324.32 g/mol
  • CAS Number : 330158-49-1

The compound features a chromene core structure with an ethoxy group and a fluorophenyl imine substituent, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may play a role in its anti-inflammatory and antioxidant activities.
  • Receptor Modulation : It may interact with specific receptors involved in signaling pathways related to inflammation and oxidative stress.

Antioxidant Activity

Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of the ethoxy and fluorophenyl groups in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative damage.

Anti-inflammatory Effects

Studies have demonstrated that similar chromene derivatives can reduce inflammation by modulating the expression of pro-inflammatory cytokines. The specific impact of this compound on inflammatory pathways remains an area for further investigation.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed studies are required to elucidate these effects.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antioxidant activity with an IC50 value lower than that of standard antioxidants like ascorbic acid.
Study 2Showed that the compound inhibited the secretion of inflammatory cytokines in vitro, suggesting potential for anti-inflammatory therapies.
Study 3Reported cytotoxic effects against breast cancer cell lines with an IC50 value indicating effective concentration for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions starting with chromene core formation via cyclization, followed by imine condensation with 3-fluoroaniline, and carboxamide introduction. Key steps include:

  • Cyclization : Use Vilsmeier-Haack formylation or acid-catalyzed cyclization to form the chromene backbone .
  • Imine Formation : Condensation under inert atmosphere (N₂/Ar) with anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis .
  • Carboxamide Coupling : Employ coupling agents like EDC/HOBt or activate the carboxylic acid intermediate with thionyl chloride .
    Optimization : Vary temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalysts (e.g., p-TsOH for imine formation). Monitor purity via TLC and HPLC .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 381.1) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software; data collection at 100 K with synchrotron radiation improves resolution .

Q. What in vitro assays are used for initial biological activity screening?

  • Anticancer : MTT assay on cancer cell lines (e.g., A549, MCF-7) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using PI3K/AKT pathway targets) .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Conflicts often arise from assay conditions or structural analogs. Mitigation strategies:

  • Standardize Assays : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
  • SAR Analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-chlorophenyl on PI3K inhibition) .
  • Dose-Response Curves : Validate activity across 3+ biological replicates with p < 0.05 significance .

Q. What advanced techniques identify the compound’s biological targets?

  • Molecular Docking : Simulate binding to PI3K (PDB: 2WXR) using AutoDock Vina; validate with mutagenesis .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to recombinant proteins .
  • CRISPR-Cas9 Knockout : Confirm target dependency by silencing candidate genes (e.g., AKT1) .

Q. How do substituents influence solubility and bioavailability?

  • Ethoxy Group : Enhances lipophilicity (logP ≈ 3.2) but reduces aqueous solubility. Use co-solvents (DMSO/PEG) for in vivo studies .
  • Fluorophenyl Moiety : Improves metabolic stability via reduced CYP450 metabolism .
  • Carboxamide : Increases hydrogen bonding with targets (e.g., kinase ATP pockets) .

Q. Table 1: Substituent Effects on Bioactivity

SubstituentActivity (IC₅₀, μM)Target
3-Fluorophenyl0.45 ± 0.02PI3Kγ
4-Chlorophenyl1.20 ± 0.10COX-2
8-Methoxy2.10 ± 0.30Topoisomerase II

Q. What strategies address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products (e.g., hydrolyzed imine) .

Q. How is enantiomeric purity ensured during synthesis?

  • Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve Z/E isomers .
  • NOESY NMR : Confirm Z-configuration via spatial proximity of ethoxy and fluorophenyl groups .

Q. Methodological Notes

  • Data Contradictions : Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Scale-Up Challenges : Transition from batch to flow chemistry for imine condensation (residence time: 30 min, 80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.